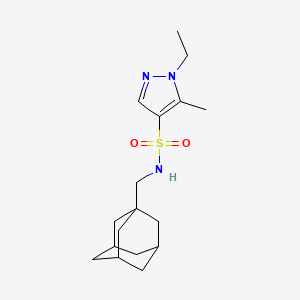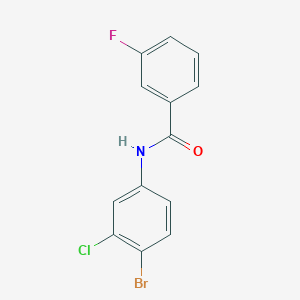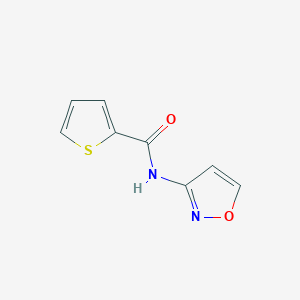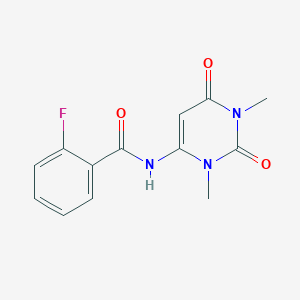
N-(1-adamantylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H27N3O2S and its molecular weight is 337.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.18239829 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including N-(1-adamantylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, play significant roles in pharmaceutical research, offering therapeutic benefits against diverse conditions. These compounds are investigated for their potential as inhibitors in various biological targets, demonstrating their versatility in drug development. Sulfonamides serve as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, showcasing their critical role in addressing major health challenges (Gulcin & Taslimi, 2018). Their application potential is underlined by their incorporation into clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics, indicating their foundational status in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Activity and Environmental Degradation
The study of antioxidants, including sulfonamide derivatives, reveals their importance in various fields, from food engineering to medicine. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are applied to determine the antioxidant capacity of these compounds, highlighting their beneficial effects in oxidative stress-related conditions (Munteanu & Apetrei, 2021). Furthermore, the environmental fate of sulfonamide antibiotics, such as their microbial degradation, is a critical area of research. Understanding these processes is essential for assessing the ecological impact of sulfonamides and their metabolites, guiding the development of strategies to mitigate their presence in the environment (Liu & Avendaño, 2013).
Removal Technologies and Ecotoxicity
The persistence of sulfonamides like this compound in the environment and their removal using cleaner technologies are areas of intense research. Techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs) are explored for their effectiveness in reducing the ecotoxicity of these compounds. This research is crucial for developing sustainable methods to eliminate the environmental and health risks associated with sulfonamides (Prasannamedha & Kumar, 2020).
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-3-20-12(2)16(10-18-20)23(21,22)19-11-17-7-13-4-14(8-17)6-15(5-13)9-17/h10,13-15,19H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNJTDOSMMCAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4610886.png)
![5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4610892.png)

![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4610912.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4610914.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4610925.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4610932.png)

![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4610944.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610952.png)

![2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4610980.png)

![4-(2,4-difluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4610996.png)
